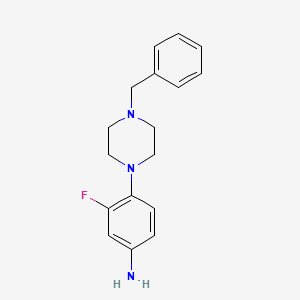

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline (FBP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and biochemistry. FBP is a piperazine derivative that contains a fluoro-substituted benzene ring. It is a promising compound for drug development due to its unique properties and the potential for a wide range of biological activities.

Applications De Recherche Scientifique

Synthèse de nouveaux composés

“4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline” peut être utilisé dans la synthèse de nouveaux composés. Par exemple, il a été utilisé dans la synthèse d'une série de nouveaux 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-méthoxy-3-phényl substitués-2H-chromén-2-one .

Activité antimicrobienne

Les composés synthétisés à l'aide de “this compound” ont montré une activité antimicrobienne significative. Ils se sont avérés présenter une activité antibactérienne et antifongique significative comme celle des standards .

Modélisation moléculaire

Ce composé peut également être utilisé dans des études de modélisation moléculaire. Les données de ces études ont été comparées avec des investigations basées sur la structure en utilisant des études d'amarrage avec la structure cristalline des organismes protéiques oxydoréductases (1XDQ et 3QLS) .

Découverte de médicaments

L'inclusion d'une partie pipérazine, comme dans “this compound”, pourrait parfois apporter des améliorations inattendues à l'activité biologique des composés. Cela en fait un composé précieux dans le domaine de la découverte de médicaments .

Applications thérapeutiques

Les composés dérivés de “this compound” ont des applications thérapeutiques potentielles. Ils ont été rapportés comme ayant des actions telles que l'activité anticancéreuse, anti-VIH, anticoagulante, antimicrobienne, antioxydante et anti-inflammatoire .

Recherche et développement des coumarines

“this compound” est un élément clé dans la recherche et le développement des coumarines en tant que médicaments potentiels. Un grand nombre de coumarines ont été isolées à partir de diverses sources végétales et font l'objet de recherches approfondies visant à évaluer leurs applications thérapeutiques potentielles .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline are carbonic anhydrase (CA) enzymes and tyrosinase (TYR) enzymes . These enzymes play crucial roles in various physiological functions. CA enzymes are involved in regulating pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . TYR enzymes, on the other hand, are involved in melanogenesis, a process that leads to the production of melanin, which is responsible for pigmentation .

Mode of Action

This compound interacts with its targets by inhibiting their activity. It acts as a competitive inhibitor of TYR enzymes . In the case of CA enzymes, it fits nicely into the active site of the enzyme and interacts with the zinc ion (Zn2+) along with three histidine residues in the active site .

Biochemical Pathways

The inhibition of CA enzymes affects the reversible hydration reaction of CO2, thereby influencing many physiological functions such as pH and CO2 homeostasis, respiration, bone resorption, and electrolyte secretion . The inhibition of TYR enzymes affects the multi-step conversion of mono- or di-phenolic compounds to eumelanin and pheomelanin, thereby influencing pigmentation, UV radiation, and free radicals protection .

Result of Action

The inhibition of CA enzymes by this compound can potentially be used in the treatment of a wide range of disorders, such as glaucoma, cancer, obesity, epilepsy, edema, and osteoporosis . The inhibition of TYR enzymes can potentially be used in the treatment of hyperpigmentation disorders in humans .

Analyse Biochimique

Biochemical Properties

4-(4-Benzylpiperazin-1-yl)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with tyrosinase, an enzyme involved in melanin synthesis, acting as a competitive inhibitor . This interaction inhibits the enzyme’s activity, thereby affecting melanin production. Additionally, this compound has been found to bind to certain receptor proteins, modulating their signaling pathways and influencing cellular responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, this compound has been shown to modulate neurotransmitter release and receptor activity, impacting cell communication and function . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. For instance, its interaction with tyrosinase involves binding to the enzyme’s active site, preventing substrate access and inhibiting enzymatic activity . Additionally, this compound can modulate enzyme activity by acting as an allosteric modulator, influencing the enzyme’s function from a site distinct from the active site . These interactions result in changes in cellular processes and biochemical pathways.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, maintaining its biochemical activity over extended periods . It is subject to degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that this compound can have sustained effects on cellular function, with prolonged exposure resulting in cumulative changes in cellular behavior and metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, it has been observed to exert beneficial effects, such as enhancing cognitive function and reducing anxiety-like behaviors . At higher doses, it can induce toxic effects, including neurotoxicity and behavioral abnormalities . These findings highlight the importance of dosage optimization to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations, including hydroxylation and conjugation . These metabolic processes result in the formation of various metabolites, which can have distinct biochemical activities. The compound’s interaction with metabolic enzymes, such as cytochrome P450, influences its metabolic fate and the overall metabolic flux within the organism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution across cellular compartments . Additionally, binding proteins within the cytoplasm and organelles influence its localization and accumulation, affecting its biochemical activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound is directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall biochemical effects. For instance, its presence in the nucleus allows it to modulate gene expression, while its localization in the mitochondria affects cellular energy metabolism .

Propriétés

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-fluoroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20FN3/c18-16-12-15(19)6-7-17(16)21-10-8-20(9-11-21)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13,19H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAKKGBMELYMFIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20FN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.